N-(piperidin-4-yl)benzamide hydrochloride - 83540-09-4

N-(piperidin-4-yl)benzamide hydrochloride

Catalog Number: EVT-1610905
CAS Number: 83540-09-4
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 83540-09-4 . It has a molecular weight of 240.73 . The IUPAC name for this compound is N-(4-piperidinyl)benzamide hydrochloride .


Synthesis Analysis

The synthesis of N-(piperidin-4-yl)benzamide derivatives has been guided by bioisosterism and pharmacokinetic parameters . A series of novel benzamide derivatives have been designed and synthesized . Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells .


Molecular Structure Analysis

The InChI code for “N-(piperidin-4-yl)benzamide hydrochloride” is 1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

It is stored at room temperature .

Synthesis Analysis

Although specific details regarding the synthesis of N-(piperidin-4-yl)benzamide hydrochloride are not provided in the given papers, analogous reactions can provide valuable insights into its potential synthesis routes. For instance, the synthesis of a related compound, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide, involves reacting 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene with N-allyl-N-(piperidin-4-yl)benzamide []. This suggests a possible synthesis route for N-(piperidin-4-yl)benzamide hydrochloride involving the reaction of benzoyl chloride with 4-aminopiperidine, followed by treatment with hydrochloric acid.

Molecular Structure Analysis

The molecular structure of N-(piperidin-4-yl)benzamide hydrochloride can be deduced from its derivatives presented in the papers. For example, the crystal structure of exo-2,3-Dimethoxy-N-(9-phenylmethyl-9-azabicyclo[3.3.1]non-3-yl)benzamide hydrochloride reveals crucial structural features such as the coplanarity of the dimethoxyphenyl and amide groups, stabilized by an intramolecular hydrogen bond []. This structural characteristic is typical of active antidopaminergic benzamides. Similar structural analyses of other derivatives [, , ] suggest that N-(piperidin-4-yl)benzamide hydrochloride likely adopts a conformation where the piperidine ring exists in a chair form, with the benzamide substituent in an equatorial position.

Applications
  • Anticancer Agents: Several derivatives exhibit promising antitumor activity against various cancer cell lines. Compound 47, for example, demonstrates significant potential against hepatocellular carcinoma by inducing cell cycle arrest []. Similarly, other derivatives show promise as potential inhibitors of specific proteins involved in cancer development, such as EGFR [, ] and HSP90 [].

  • Neurological Disorder Treatment: Some derivatives show potential for treating neurological disorders. For example, ADL5859 and ADL5747, acting as delta opioid receptor agonists, have emerged as potential analgesics for pain management [, ]. Another derivative, Lu AE51090, acts as an allosteric muscarinic M1 receptor agonist and shows procognitive potential in reversing delay-induced natural forgetting [].

  • Fungicidal Agents: Certain derivatives exhibit potent antifungal activity. For instance, compound A36 demonstrates strong activity against Valsa mali, surpassing the efficacy of existing fungicides like fluxapyroxad and dimethomorph [].

  • Antiviral Agents: Some derivatives display antiviral activity. For example, a thiazole-containing derivative exhibits good antiviral activity against the tobacco mosaic virus [].

  • Immunomodulators: Derivatives like 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide show promise as RORC2 inverse agonists, potentially useful in treating autoimmune diseases by reducing IL-17 production [].

N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride

  • Compound Description: This compound represents a novel, stable salt form of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide, suitable for pharmaceutical formulations [].

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide Hydrochloride (AC-90179)

  • Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist []. Preclinical studies highlight its potential as an antipsychotic agent, exhibiting efficacy in animal models of psychosis without the motor side effects often associated with typical antipsychotics.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized as a potential target for the prevention of human HIV-1 infection [].

4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

  • Compound Description: This compound, synthesized from 4-fluorobenzohydrazide and phthalic anhydride, has been characterized by FT-IR, NMR, and single-crystal X-ray diffraction []. Its crystal structure reveals a three-dimensional framework stabilized by N—H···O and O—H···O hydrogen bonds.

N-ethyl-4-(pyridin-4-yl)benzamide derivatives

  • Compound Description: This series of compounds was investigated for their potential as ROCK1 inhibitors, targeting cardiovascular diseases []. Molecular modeling techniques, including docking, molecular dynamics, and 3D-QSAR, were used to assess their interactions with ROCK1 and guide the design of new derivatives with higher predicted activity.

2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, displays a piperidine ring in a chair conformation with two dichlorobenzoyl substituents []. The crystal packing reveals chains formed through N—H⋯O hydrogen bonds along the a-axis, further interconnected by C—H⋯π interactions.

N-(5-((7-Methyl-2-oxo-2H-chromen-4-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

  • Compound Description: These coumarin-thiadiazole hybrids were synthesized and tested for antitubercular activity against the H37Rv strain of M. tuberculosis []. The synthetic strategy utilized TBTU as a coupling agent, highlighting its efficiency and eco-friendliness.

4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate

  • Compound Description: This compound has been structurally characterized by X-ray crystallography []. It displays a sheet structure in its crystalline form, stabilized by Ow—H⋯O, N—H⋯Ow, and C—H⋯O hydrogen bonds.

4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide

  • Compound Description: This compound, analyzed through X-ray crystallography, reveals a piperidine ring adopting a half-chair conformation with trans-oriented benzene rings []. Its crystal structure is characterized by chains extending along the a-axis, formed via a three-center asymmetric N—H⋯O/C—H⋯O hydrogen-bonding interaction.

N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090)

  • Compound Description: Lu AE51090 is an allosteric muscarinic M1 receptor agonist with remarkable selectivity over other muscarinic receptor subtypes []. Its procognitive potential has been demonstrated in rodent models of learning and memory.

N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide derivatives

  • Compound Description: These compounds, synthesized by incorporating a thiocyanato group into the pyrazole ring of N-(pyrazol-5-yl)-benzamide derivatives, were evaluated for their fungicidal activities []. Notably, some compounds displayed potent, broad-spectrum activity against various plant pathogenic fungi, including Valsa mali, Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum, and Phytophthora capsici.

N-4-fluoro-pyrazol-5-yl-benzamide and N-4-chloro-pyrazol-5-yl-benzamide derivatives

  • Compound Description: These pyrazol-5-yl-benzamide derivatives, incorporating fluorine or chlorine atoms, were synthesized as potential succinate dehydrogenase inhibitors (SDHIs) for controlling plant fungal diseases []. Several derivatives exhibited potent antifungal activities against various plant pathogens, including Valsa mali and Sclerotinia sclerotiorum.

N-(piperidin-4-yl)benzamide derivatives

  • Compound Description: This broad class of compounds, encompassing various substitutions on the phenyl ring and the piperidine nitrogen, has shown promise as potential therapeutic agents for various conditions, including pain, anxiety, and gastrointestinal disorders []. The specific pharmacological properties and activities of each derivative are highly dependent on the nature and position of the substituents.

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

  • Compound Description: This compound is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist identified through a high-throughput screening approach followed by lead optimization []. Its ability to reduce IL-17 levels and demonstrate efficacy in a preclinical in vivo animal model of skin inflammation highlights its potential as a therapeutic agent for autoimmune diseases.

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2 []. It displays strong antitumor activity in preclinical models and is currently under investigation in Phase I clinical trials for B-cell lymphoma.

2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide

  • Compound Description: This compound is formulated into a pharmaceutical composition with a pharmaceutically acceptable carrier for use as a medication [, , ]. Specific dosage regimens and routes of administration, including oral, rectal, buccal, sublingual, nasal, transdermal, subcutaneous, and injection, are disclosed.

5-chloro-N-(2-isopropoxy-5-methyl-4-(piperidin-4-ylphenyl)-N-2-(isopropylsulfonyl)phenyl)-2,4-diamine di-hydrochloride

  • Compound Description: A specific process for preparing the di-hydrochloride salt of this compound is described, along with information about a crystalline form of the free base []. The details of the process, including reaction conditions and purification steps, are outlined.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

  • Compound Description: This novel compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor []. It displays potential for treating cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases.

N-cyclohexyl-2-(1-(phenylsulfonyl) piperidin-4-yl) acetamide (NDS-41119)

  • Compound Description: This compound was identified as a potential EGFR inhibitor through high-throughput screening using homogeneous time-resolved fluorescence (HTRF) technology []. It exhibits promising in vitro activity against EGFR signaling in human lung cancer cells, inhibiting EGFR, ERK, and Akt phosphorylation, as well as cell proliferation and migration.

N‐phenyl‐N‐[1‐(2‐phenethyl)piperidin‐4‐yl]prop‐2‐enamide (Acrylfentanyl)

  • Compound Description: Acrylfentanyl is a synthetic opioid analog of fentanyl identified as a new psychoactive substance (NPS) []. It poses a high risk of fatal intoxication due to its potency and availability on the illicit market.

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859)

  • Compound Description: ADL5859 is a potent, selective, and orally bioavailable delta opioid receptor agonist. It shows promise as a therapeutic agent for treating various pain conditions and is currently in Phase II clinical trials [].

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

  • Compound Description: This compound demonstrates potent fungicidal and antiviral activity against the tobacco mosaic virus []. Its crystal structure reveals intramolecular hydrogen bonding and intermolecular weak interactions, contributing to its solid-state packing.

N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5747)

  • Compound Description: ADL5747 is a potent and selective delta opioid receptor agonist, exhibiting significant analgesic activity in preclinical models []. It represents a potential therapeutic option for pain management.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a new-generation, selective AKT inhibitor developed at Zhejiang University. It exhibits potent antitumor activity with reduced cutaneous toxicity compared to other AKT inhibitors [].

A series of piperidin-4-yl-1,3-dihydroindol-2-ones

  • Compound Description: This series of compounds represents a novel structural class of nociceptin receptor (NOP) ligands. Modifications of the piperidine N-substituents have led to the identification of both potent agonists and antagonists with moderate selectivity over other opioid receptors [].

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor []. It exhibits antifibrotic activity in preclinical models and represents a potential therapeutic agent for treating fibrotic diseases.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

  • Compound Description: This compound has been found to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures []. It increases cell-specific glucose uptake, intracellular adenosine triphosphate (ATP) levels, and suppresses cell growth and galactosylation of the antibody.

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

  • Compound Description: FIMX is a promising PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1) []. It demonstrates high brain uptake and specific binding to mGluR1 in non-human primate studies.
  • Compound Description: These derivatives, containing a piperidine framework, were synthesized and evaluated for their antileukemic activity []. Some compounds demonstrated significant antiproliferative activity against human leukemia cell lines (K562 and Reh), inducing apoptosis and cell cycle arrest.

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: MBA236, designed based on a known cholinesterase and monoamine oxidase dual inhibitor, exhibits dual inhibitory activity against both enzyme families []. This suggests potential therapeutic applications in conditions where both cholinesterase and monoamine oxidase are implicated, such as neurodegenerative diseases.

Properties

CAS Number

83540-09-4

Product Name

N-(piperidin-4-yl)benzamide hydrochloride

IUPAC Name

N-piperidin-4-ylbenzamide;hydrochloride

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

InChI

InChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H

InChI Key

MNPZBYLCTOOFPY-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.